2,3-Dibromo-1,4-difluorobenzene
Overview
Description
2,3-Dibromo-1,4-difluorobenzene is an aromatic compound with the molecular formula C6H2Br2F2 It is characterized by the presence of two bromine atoms and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1,4-difluorobenzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 1,4-difluorobenzene with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-1,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated benzene derivatives, while oxidation can produce quinones .
Scientific Research Applications
2,3-Dibromo-1,4-difluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials, including advanced polymers and coatings
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1,4-difluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms on the benzene ring influence its reactivity and binding affinity to different substrates. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. Additionally, its unique electronic properties make it a valuable tool in studying reaction mechanisms and molecular interactions .
Comparison with Similar Compounds
- 1,2-Dibromo-3,4-difluorobenzene
- 1,4-Dibromo-2,5-difluorobenzene
- 2,3-Dibromo-1,4-difluorobenzene
Comparison: this compound is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring. This positional arrangement affects its chemical reactivity and physical properties, distinguishing it from other dibromodifluorobenzene isomers. For instance, the 1,2-dibromo-3,4-difluorobenzene isomer has different reactivity patterns and applications due to the different spatial arrangement of its substituents .
Properties
IUPAC Name |
2,3-dibromo-1,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTZEQOJTJIFAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179737-33-8 | |
Record name | 2,3-Dibromo-1,4-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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